

Commercial Suppliers and Technical Guide for 2-Phenylisonicotinonitrile

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Compound of Interest

Compound Name: **2-Phenylisonicotinonitrile**

Cat. No.: **B1349397**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Phenylisonicotinonitrile**, a versatile heterocyclic compound with applications in medicinal chemistry, material science, and organic synthesis. This document outlines its commercial availability, key physicochemical properties, a detailed synthetic protocol, and potential biological mechanisms of action based on current research.

Commercial Availability

2-Phenylisonicotinonitrile (CAS No: 33744-17-1) is available from several commercial chemical suppliers. The table below summarizes the available data from a selection of these suppliers. Researchers are advised to request certificates of analysis for the most up-to-date and lot-specific information.

Supplier	Product Number	Purity	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Sigma-Aldrich	KEY0473862 59	95%	C ₁₂ H ₈ N ₂	180.21	78 - 80
Santa Cruz Biotechnology	sc-217457	-	C ₁₂ H ₈ N ₂	180.21	-
BLD Pharm	BD196567	-	C ₁₂ H ₈ N ₂	180.21	-
Ambeed	A386259	-	C ₁₂ H ₈ N ₂	180.21	-

Note: "-" indicates that the data was not readily available on the supplier's public-facing materials. Boiling point and solubility data were not available from the surveyed suppliers.

Physicochemical Properties

- IUPAC Name: 2-phenylpyridine-4-carbonitrile
- Synonyms: 2-Phenyl-4-cyanopyridine
- Appearance: Typically a solid
- InChI Key: VXEVXBHMURSJRW-UHFFFAOYSA-N
- SMILES: N#Cc1ccnc(c1)-c2ccccc2

Experimental Protocols

The synthesis of **2-Phenylisonicotinonitrile** can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient approach. The following is a detailed protocol adapted from established methodologies for the coupling of 2-halopyridines with arylboronic acids.[\[1\]](#)

Synthesis of **2-Phenylisonicotinonitrile** via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-4-cyanopyridine with phenylboronic acid.

Materials:

- 2-Chloro-4-cyanopyridine
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous 1,4-dioxane
- Degassed water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Equipment:

- Oven-dried Schlenk flask
- Septum
- Syringes
- Magnetic stirrer and stir bar
- Oil bath

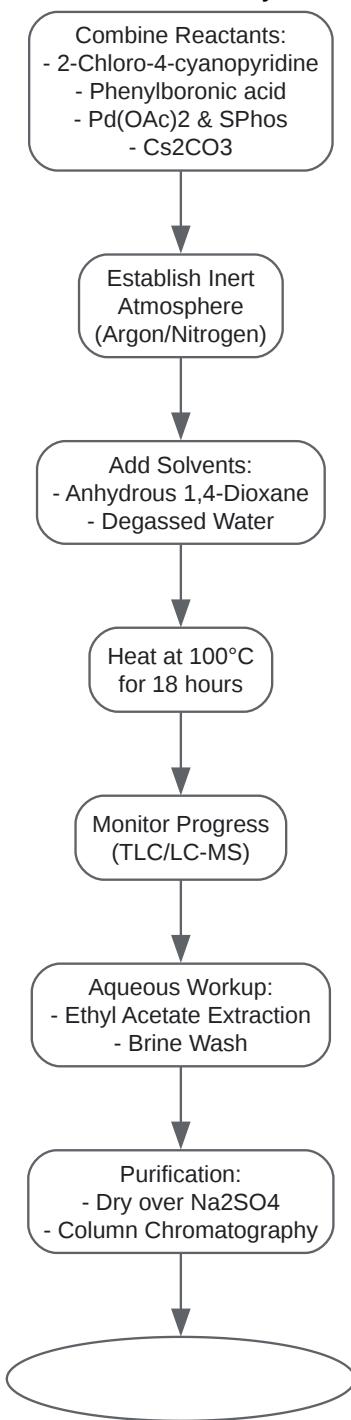
- Rotary evaporator
- Apparatus for column chromatography
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloro-4-cyanopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
- Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
- Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **2-Phenylisonicotinonitrile**.

Experimental Workflow Diagram

Synthesis Workflow for 2-Phenylisonicotinonitrile

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Caption: Workflow for the synthesis of **2-Phenylisonicotinonitrile**.

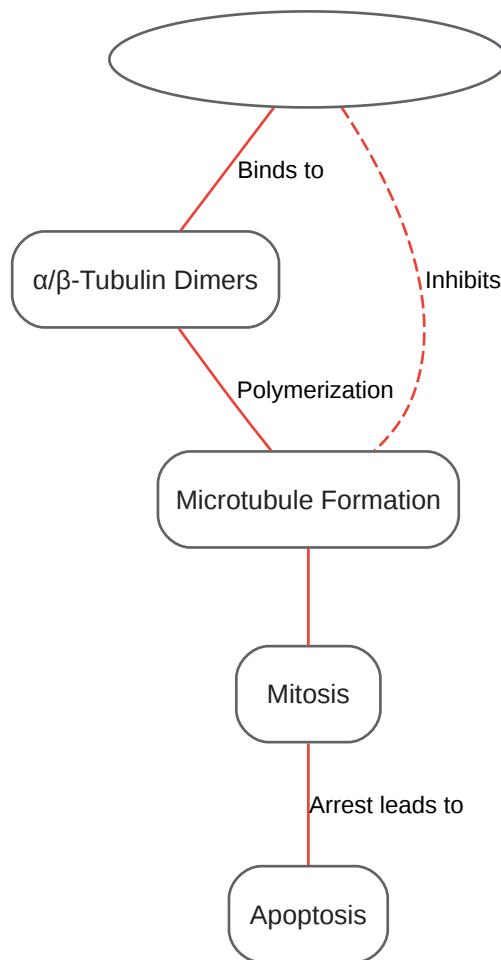
Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **2-Phenylisonicotinonitrile** are limited, research on structurally related compounds, such as derivatives of 2-phenylacrylonitrile and other heterocyclic molecules, suggests potential anticancer properties. These compounds have been shown to act as tubulin polymerization inhibitors and to modulate key signaling pathways involved in cancer cell proliferation and survival.

Potential Mechanism of Action: Tubulin Polymerization Inhibition

Compounds with a 2-phenylpyridine scaffold have been investigated as inhibitors of tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Mechanism: Tubulin Polymerization Inhibition

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Caption: Inhibition of tubulin polymerization by **2-Phenylisonicotinonitrile**.

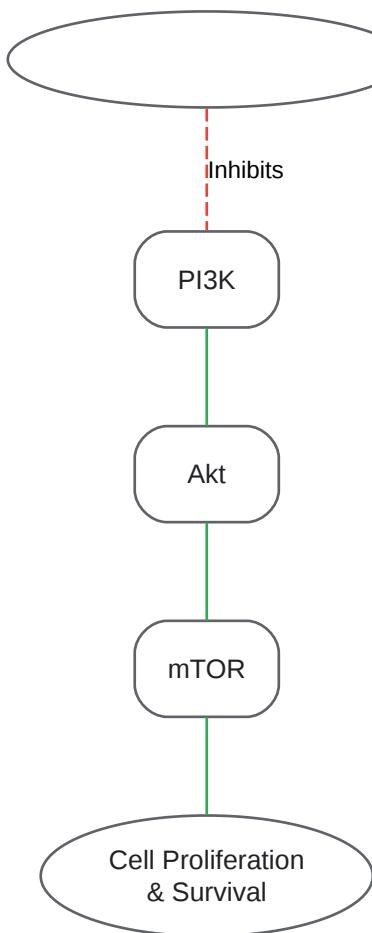
Potential Modulation of Cancer-Related Signaling Pathways

Heterocyclic compounds bearing a phenylpyridine core have been implicated in the modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and JAK/STAT pathways are two such pathways that control cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell metabolism, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

Potential Inhibition of the PI3K/Akt/mTOR Pathway



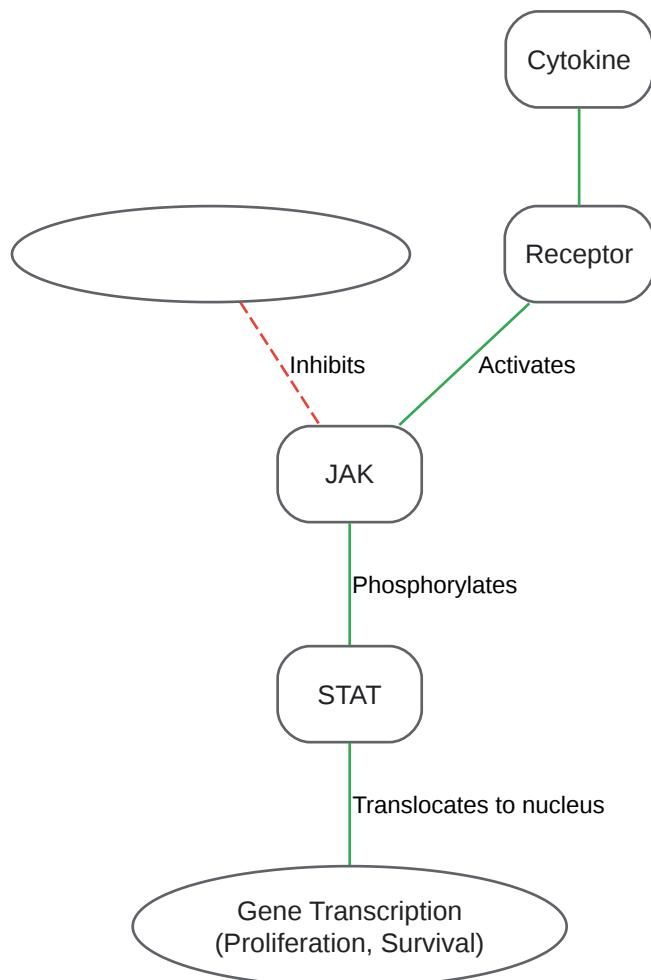
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Caption: Potential inhibitory effect on the PI3K/Akt/mTOR pathway.

JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors and plays a crucial role in immunity and cell growth.

Potential Inhibition of the JAK/STAT Pathway



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Caption: Potential inhibitory effect on the JAK/STAT pathway.

Disclaimer: The signaling pathway diagrams represent potential mechanisms of action based on the activity of structurally related compounds. Further research is required to elucidate the specific biological effects of **2-Phenylisonicotinonitrile**.

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References

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